(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile
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Overview
Description
(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile is an organic compound that features a nitrile group, an amino group, and a substituted phenyl ring. Compounds with such structures are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile typically involves the following steps:
Starting Materials: The synthesis may start with commercially available 2-chloro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde can be converted to the corresponding cyanohydrin using a cyanide source such as sodium cyanide or potassium cyanide.
Amination: The cyanohydrin can then be subjected to reductive amination using an appropriate amine source and reducing agent to yield the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of solvents that improve solubility and reaction efficiency.
Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Primary amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Receptor Binding: May interact with biological receptors, influencing cellular processes.
Medicine
Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(2-chloro-4-methoxyphenyl)propanenitrile would depend on its specific application. Generally, it may involve:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Amino-3-(2-chlorophenyl)propanenitrile: Lacks the methoxy group.
(3S)-3-Amino-3-(4-methoxyphenyl)propanenitrile: Lacks the chloro group.
(3S)-3-Amino-3-(2-chloro-4-methylphenyl)propanenitrile: Has a methyl group instead of a methoxy group
Properties
Molecular Formula |
C10H11ClN2O |
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Molecular Weight |
210.66 g/mol |
IUPAC Name |
(3S)-3-amino-3-(2-chloro-4-methoxyphenyl)propanenitrile |
InChI |
InChI=1S/C10H11ClN2O/c1-14-7-2-3-8(9(11)6-7)10(13)4-5-12/h2-3,6,10H,4,13H2,1H3/t10-/m0/s1 |
InChI Key |
YBTLHKWJILOTNP-JTQLQIEISA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)[C@H](CC#N)N)Cl |
Canonical SMILES |
COC1=CC(=C(C=C1)C(CC#N)N)Cl |
Origin of Product |
United States |
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